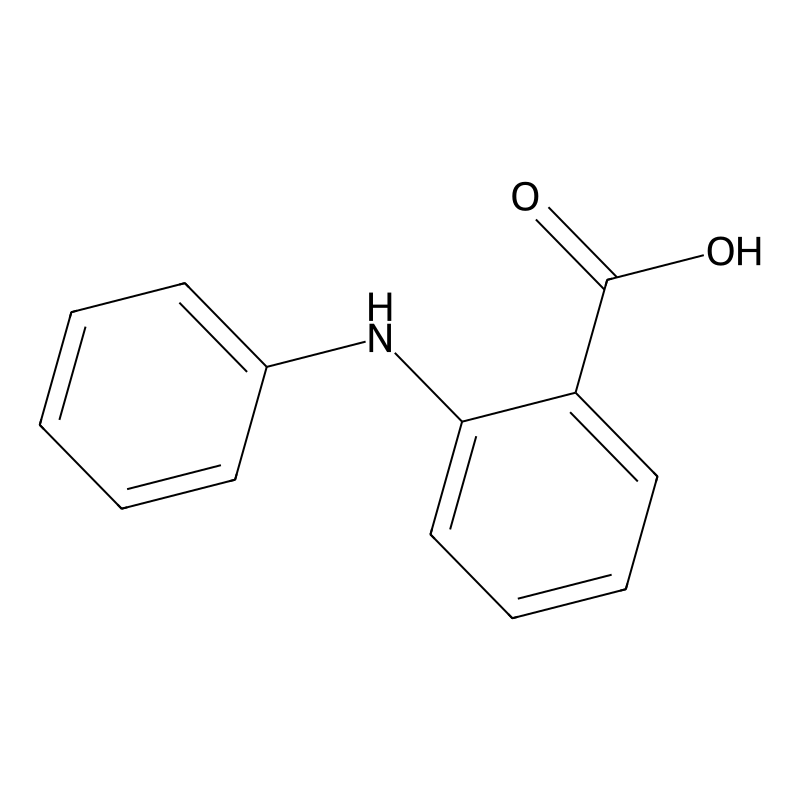

N-phenylanthranilic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-phenylanthranilic acid is a secondary amino compound with the molecular formula C₁₃H₁₁NO₂. It features an anthranilic acid structure substituted with a phenyl group at the nitrogen atom. This compound exhibits properties that make it useful as a ligand in coordination chemistry and as a modulator in biological systems . The compound is also known for its role in determining metal ions and forming metal complexes .

Precursor in the Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Fenamic acid serves as a key intermediate in the synthesis of several NSAIDs, including mefenamic acid, niflumic acid, and flufenamic acid. These NSAIDs are used to treat pain, inflammation, and fever.

Investigation of its Biological Properties

Fenamic acid itself has been investigated for its potential anti-inflammatory and analgesic effects. However, its low potency and side effects limit its therapeutic use.

- Source

Research into its Role in Cellular Processes

Studies have explored the potential role of fenamic acid in modulating membrane transport and other cellular processes.

- Source

Use as a Chemical Building Block

Beyond its role in drug development, fenamic acid can be used as a chemical building block for the synthesis of other organic compounds.

- Dehydration and Cyclization: Under specific conditions, N-phenylanthranilic acid can undergo dehydration to form cyclic compounds .

- Metal Complex Formation: It readily forms complexes with transition metals, which are of interest in coordination chemistry .

- Polymerization: The compound can be polymerized through oxidative methods to create polymers with potential applications in materials science .

N-phenylanthranilic acid has demonstrated several biological activities:

- Membrane Transport Modulation: It acts as a modulator of membrane transport processes, influencing the movement of ions and molecules across cell membranes .

- Inhibition of Strigolactone Receptors: Derivatives of N-phenylanthranilic acid have been shown to inhibit strigolactone receptors, which are involved in plant growth regulation .

- Cytotoxicity: Some studies indicate that metal complexes formed with N-phenylanthranilic acid exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .

Several methods have been developed for synthesizing N-phenylanthranilic acid:

- Ullmann Conditions: This method involves the coupling of anthranilic acid with phenyl halides under copper catalysis to yield N-phenylanthranilic acid .

- Microwave-Assisted Synthesis: This environmentally friendly approach utilizes microwave irradiation to enhance reaction efficiency and yield .

- Oxidative Polymerization: This method allows for the formation of polymers from N-phenylanthranilic acid in a heterophase system using oxidizing agents .

N-phenylanthranilic acid finds applications in various fields:

- Coordination Chemistry: It serves as a ligand in the formation of metal complexes used for catalysis and material synthesis.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activity.

- Analytical Chemistry: The compound is utilized for determining metal ions in solution due to its complexation properties .

Studies on the interactions of N-phenylanthranilic acid reveal its complex behavior in biological systems:

- DNA Interaction: Research indicates that some metal complexes of N-phenylanthranilic acid can interact with DNA, potentially influencing genetic processes .

- Cellular Uptake: Investigations into how this compound modulates membrane transport highlight its role in cellular uptake mechanisms, which could be significant for drug delivery systems .

Several compounds share structural similarities with N-phenylanthranilic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Anthranilic Acid | Amino group on benzene ring | Precursor to many pharmaceuticals |

| 2-Aminobenzoic Acid | Similar amino substitution | Used primarily as an intermediate |

| 4-Aminobenzoic Acid | Para-substituted amino group | Known for its role in dye synthesis |

| Benzamide | Amide functional group | Used extensively in medicinal chemistry |

N-phenylanthranilic acid is unique due to its specific phenyl substitution at the nitrogen atom and its versatile applications across different scientific domains.

The pharmacological development of nonsteroidal anti-inflammatory drugs derived from N-phenylanthranilic acid has revealed sophisticated mechanisms of cyclooxygenase isoform selectivity that extend beyond traditional competitive inhibition models [1] [2]. These compounds demonstrate complex binding behaviors within the cyclooxygenase active sites, with structural determinants governing both potency and selectivity profiles.

The cyclooxygenase active site comprises a predominantly hydrophobic, inverted L-shaped channel that penetrates deeply into the catalytic domain [3]. Crystal structure analyses have revealed that fenamic acid derivatives, including mefenamic acid, flufenamic acid, meclofenamic acid, and tolfenamic acid, adopt a unique inverted orientation within the cyclooxygenase channel [1] [4]. In this configuration, the carboxylate group interacts with tyrosine 385 and serine 530 at the apex of the channel, contrasting with the traditional binding mode where carboxylate groups form interactions with arginine 120 and tyrosine 355 at the constriction site [1] [5].

Table 1: Cyclooxygenase Isoform Selectivity of N-phenylanthranilic Acid Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Inhibition Mechanism | Substrate Selectivity |

|---|---|---|---|---|---|

| N-phenylanthranilic acid | >100 | >100 | Non-selective | Competitive | None observed |

| Mefenamic acid | 2.3-40.2 | 1.1-2.5 | 2.1-16.1 | Competitive/Time-dependent | Endocannabinoid selective |

| Flufenamic acid | 8.3-25.6 | 2.5-5.8 | 3.3-4.4 | Competitive/Time-dependent | Endocannabinoid selective |

| Meclofenamic acid | 0.8-18.4 | 0.9-3.2 | 0.9-5.8 | Competitive/Time-dependent | Endocannabinoid selective |

| Tolfenamic acid | 2.8-15.2 | 1.8-4.1 | 1.6-3.7 | Competitive/Time-dependent | Endocannabinoid selective |

| Diclofenac | 2.0-7.2 | 0.02-0.66 | 100-360 | Time-dependent | Minimal |

The substrate-selective inhibition properties of fenamic acid derivatives represent a particularly intriguing pharmacological phenomenon [1] [6]. These compounds demonstrate preferential inhibition of cyclooxygenase-2 mediated oxygenation of endocannabinoid substrates while exhibiting reduced inhibitory effects against arachidonic acid oxygenation [1]. This selectivity appears to be mechanistically linked to peroxide tone, with 15-hydroperoxyeicosatertaenoic acid attenuating the substrate-selective inhibition [1].

Structure-activity relationship analyses have identified N-phenylanthranilic acid as the minimal pharmacophore required for cyclooxygenase modulation [7] [8]. The diphenylamine moiety appears fundamental to cyclooxygenase interaction, as structurally dissimilar nonsteroidal anti-inflammatory drugs lacking this structural feature, such as ibuprofen, do not demonstrate similar binding properties [8] [9].

The molecular basis for cyclooxygenase-2 selectivity in modified N-phenylanthranilic acid derivatives has been elucidated through site-directed mutagenesis studies [2] [9]. Conversion of the carboxylate moiety to amide functionality effectively dissociates cyclooxygenase inhibition from other pharmacological activities, with amide derivatives of meclofenamic acid demonstrating selective cyclooxygenase-2 inhibition with selectivity ratios approaching 440-fold [2]. This selectivity arises from novel interactions at both the mouth and apex of the cyclooxygenase-2 active site, involving tyrosine 355, glutamate 524, and leucine 503 [2].

Mitochondrial Permeability Transition Modulation

N-phenylanthranilic acid scaffold nonsteroidal anti-inflammatory drugs demonstrate significant effects on mitochondrial membrane permeability transition, representing a critical mechanism underlying their hepatotoxicity profiles [10] [11]. These compounds induce mitochondrial swelling through mechanisms that are both structurally dependent and pharmacologically relevant to their therapeutic applications.

The mitochondrial permeability transition represents a fundamental alteration in inner mitochondrial membrane permeability, characterized by the opening of ion channel complexes that transport solutes and ions with molecular masses up to approximately 1.5 kilodaltons [11] [12]. Under physiological conditions, the inner mitochondrial membrane maintains highly selective permeability to prevent uncontrolled passage of substances into the mitochondrial matrix [12].

Table 2: Mitochondrial Permeability Transition and Uncoupling Effects

| Compound | Mitochondrial Swelling (200 μM) | Phosphate Dependence | Cyclosporin A Sensitivity | Uncoupling Activity (% of SF6847) | Electron Transport Inhibition (%) |

|---|---|---|---|---|---|

| Mefenamic acid | Strong (++++) | Yes | Sensitive | 52.8 | 60.4 |

| Flufenamic acid | Strong (++++) | Yes | Sensitive | 48.2 | 79.6 |

| Meclofenamic acid | Strong (++++) | Yes | Sensitive | 51.7 | 66.5 |

| Tolfenamic acid | Strong (++++) | Yes | Sensitive | 49.5 | 70.1 |

| Diclofenac | Moderate (++) | Yes | Sensitive | 35.1 | 47.7 |

| N-phenylanthranilic acid | Moderate (++) | Yes | Sensitive | 31.9 | 31.9 |

| Diphenylamine | Strong (+++) | No | Insensitive | No effect | 39.0 |

Mefenamic acid demonstrates the most pronounced mitochondrial permeability transition induction among the N-phenylanthranilic acid derivatives studied, inducing mitochondrial swelling in a manner that is both inorganic phosphate dependent and sensitive to cyclosporin A inhibition [10] [11]. This pattern closely resembles calcium-induced mitochondrial swelling, suggesting involvement of the classical mitochondrial permeability transition pore complex [11] [13].

The pharmacological significance of mitochondrial permeability transition modulation extends beyond simple toxicological considerations [14] [15]. Recent investigations have demonstrated that mefenamic acid exhibits mitochondrial protective effects in sepsis models, reducing mitochondrial reactive oxygen species production and oxidative damage while improving bioenergetic efficiency [14]. These protective effects appear to be mediated through activation of nuclear factor erythroid 2-related factor 2 pathways and sequestosome 1 upregulation [15].

Mechanistic studies have revealed that the diphenylamine structural component of these compounds interacts differently with mitochondrial membranes compared to the complete N-phenylanthranilic acid derivatives [11] [16]. Diphenylamine itself induces mitochondrial swelling through phosphate-independent mechanisms that are insensitive to cyclosporin A, suggesting alternative membrane interaction pathways [11]. This structural dependence indicates that both the diphenylamine pharmacophore and the carboxylic acid functionality contribute to the overall mitochondrial effects.

Structure-Dependent Uncoupling of Oxidative Phosphorylation

The uncoupling of oxidative phosphorylation by N-phenylanthranilic acid derivatives represents a complex pharmacological phenomenon that is intimately related to their structural characteristics and conformational flexibility [11] [16] [17]. These compounds demonstrate dual effects on mitochondrial function, exhibiting both uncoupling activity and electron transport chain inhibition in a structure-dependent manner.

Table 3: Structure-Dependent Parameters Affecting Oxidative Phosphorylation Uncoupling

| Compound | Molecular Weight (Da) | Log P (Calculated) | pKa (Carboxylic Acid) | Minimum Effective Concentration (μM) | Conformational Flexibility | Solvation Free Energy Range (kcal/mol) |

|---|---|---|---|---|---|---|

| N-phenylanthranilic acid | 213.23 | 2.95 | 4.95 | 200 | Low (24 conformers) | -9.75 to -4.39 |

| Mefenamic acid | 241.29 | 5.12 | 4.2 | 50 | High (163 conformers) | -6.39 to -1.89 |

| Flufenamic acid | 281.23 | 5.25 | 3.9 | 50 | High (108 conformers) | -4.35 to 0.77 |

| Meclofenamic acid | 296.15 | 5.73 | 4.0 | 50 | Moderate (75 conformers) | -6.39 to -10.11 |

| Tolfenamic acid | 261.71 | 5.28 | 3.9 | 50 | High (114 conformers) | -7.64 to 0.12 |

| Diclofenac | 296.15 | 4.51 | 4.15 | 200 | Moderate (65 conformers) | 1.86 to 8.88 |

| Diphenylamine | 169.22 | 3.62 | N/A | 200 | Low (28 conformers) | -3.875 to -0.538 |

The uncoupling activity of these compounds correlates strongly with their conformational flexibility and lipophilic characteristics [11] [16]. Mefenamic acid, which exhibits the highest conformational diversity with 163 distinct conformers, demonstrates uncoupling activity equivalent to 52.8% of the reference uncoupler SF6847 [11]. This high conformational flexibility appears to facilitate optimal membrane insertion and protonophoric activity.

Molecular orbital analysis of these compounds reveals significant variation in solvation free energies, an index of stereo-hydrophobicity that correlates with uncoupling potency [11]. The relationship between dynamic structures and mitochondrial effects suggests that conformational adaptability is crucial for effective membrane interaction and subsequent uncoupling activity [11].

The diphenylamine structural motif has been identified as a critical determinant of uncoupling activity in nonsteroidal anti-inflammatory drugs [16]. Comparative studies demonstrate that diphenylamine itself functions as an uncoupler of oxidative phosphorylation, albeit with reduced potency compared to N-phenylanthranilic acid derivatives containing additional functional groups [16]. This finding indicates that the diphenylamine skeleton provides the fundamental structural framework for mitochondrial membrane interaction.

The electron transport chain inhibition observed with these compounds represents a secondary mechanism that can modulate their overall effects on mitochondrial function [11] [18]. Compounds such as flufenamic acid and meclofenamic acid demonstrate dose-dependent inhibition of electron transport complexes, with inhibition reaching 79.6% and 66.5% respectively at concentrations of 200 μM [11]. This dual mechanism of action - simultaneous uncoupling and electron transport inhibition - creates complex dose-response relationships that may contribute to their therapeutic and toxicological profiles.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

The Crystal Structure and Intermolecular Interactions in Fenamic Acids-Acridine Complexes

Marta S Krawczyk, Adam Sroka, Irena MajerzPMID: 34065674 DOI: 10.3390/molecules26102956

Abstract

In order to improve pharmaceutical properties of drugs, complexes are synthesized as combinations with other chemical substances. The complexes of fenamic acid and its derivatives, such as mefenamic-, tolfenamic- and flufenamic acid, with acridine were obtained and the X-ray structures were discussed. Formation of the crystals is determined by the presence of the intermolecular O-HN hydrogen bond that occur between fenamic acids and acridine. Intermolecular interactions stabilizing the crystals such as π

π stacking, C-H

X (X = O, Cl) intermolecular hydrogen bonds as well as C-H

π and other dispersive interactions were analyzed by theoretical methods: the quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) approaches.

Both Reactivity and Accessibility Are Important in Cytochrome P450 Metabolism: A Combined DFT and MD Study of Fenamic Acids in BM3 Mutants

Rasmus Leth, Bogac Ercig, Lars Olsen, Flemming Steen JørgensenPMID: 30758202 DOI: 10.1021/acs.jcim.8b00750

Abstract

Cytochrome P450 102A1 from Bacillus megaterium (BM3) is a fatty acid hydroxylase that has one of the highest turnover rates of any mono-oxygenase. Recent studies have shown how mutants of BM3 can produce metabolites of known drug compounds similar to those observed in humans. Single-point mutations in the binding pocket change the regioselective metabolism of fenamic acids from aromatic hydroxylation to aliphatic hydroxylation. This study is concerned with the individual contribution from accessibility and reactivity for drug metabolism with a future goal to develop fast methods for prediction. For a BM3 M11 mutant as well as the M11 V87F and M11 V87I mutants, we studied the metabolism of the nonsteroidal anti-inflammatory drugs (NSAIDs) mefenamic acid, meclofenamic acid, tolfenamic acid, and diclofenac. Density functional theory (DFT; B3LYP and B3LYP-D3) calculations for all possible reactions were performed using a porphyrin model reacting with the four substrates. Molecular dynamics (MD) simulations were used to determine the potential sites of metabolism that are accessible. Finally, we combine reactivity and accessibility for each potential site to interpret the experimentally determined metabolism. Generally, the 3 and 5 positions (on the ring containing the acidic substituent) and the 2', 3', and 4' positions are most reactive, whereas 4, 5, 3', and 4' are most accessible. Combining reactivity and accessibility show that the 5, 3', and 4' positions are predicted to be most prone to be metabolized, in agreement with experimentally observed data. Reactivity seems to be the dominant factor in the CYP-mediated metabolism of these NSAIDs, which is consistent with previously published methods based solely on reactivity.Phosphoprotein expression profiles in rat kidney injury: Source for potential mechanistic biomarkers

Vitalina Gryshkova, Mabel Cotter, Portia McGhan, Jana Obajdin, Renaud Fleurance, Andre Nogueira da CostaPMID: 30636369 DOI: 10.1111/jcmm.14103

Abstract

Assessment of a Urinary Kidney MicroRNA Panel as Potential Nephron Segment-Specific Biomarkers of Subacute Renal Toxicity in Preclinical Rat Models

Stéphanie F Glineur, Etienne Hanon, Sarah Dremier, Sara Snelling, Caroline Berteau, Pierrette De Ron, André Nogueira da CostaPMID: 30169741 DOI: 10.1093/toxsci/kfy213

Abstract

Drug-induced kidney injury (DIKI) remains a significant concern during drug development. Whereas FDA-endorsed urinary protein biomarkers encounter limitations including the lack of translatability, there is a considerable interest surrounding the application of microRNAs (miRNAs) in the renal biomarker space. Current knowledge about the value of these novel biomarkers for subacute preclinical rodent studies is still sparse. In this work, Wistar rats were treated with three nephrotoxic compounds-cisplatin (CIS, proximal tubule, 2.5 mg/kg, intraperitoneal [i.p.]), puromycin (PUR, glomerulus, 20/10 mg/kg, i.p.) and N-phenylanthranylic acid (NPAA, collecting ducts, 500 mg/kg, per os)-for up to 28 days to evaluate the performance of a panel of 68 urinary miRNAs as potential nephron segment-specific biomarkers. Out of these 68 kidney injury associated-miRNAs, our selection strategy ultimately revealed rno-miR-34c-5p significantly dysregulated after CIS single administration, and rno-miR-335 and rno-miR-155-5p significantly dysregulated after PUR treatment. In contrast, NPAA daily administration strongly altered the expression profile of 28 miRNAs, with rno-miR-210-3p displaying the most robust changes. A thorough evaluation showed that these miRNA candidates could complement urinary protein biomarkers to detect CIS- or PUR-induced kidney injury in a subacute setting, with a mechanistic (based on rno-miR-34c-5p) and/or a kidney injury detection potential. Our results also provide the first evidence that urinary miRNAs could enhance the detection of collecting duct damage. Overall, these data improve our understanding of the utility of urinary miRNAs as DIKI biomarkers in a subacute DIKI preclinical setting and support the value of using urinary biomarker panels comprising proteins and miRNAs.Fatty-Acid Binding Protein 4 (FABP4) as a Potential Preclinical Biomarker of Drug-Induced Kidney Injury

Jana Obajdin, Mabel Cotter, Sara Snelling, Sarah Dremier, Pierrette De Ron, Renaud Fleurance, Jean-Pierre Valentin, André Nogueira da Costa, Vitalina GryshkovaPMID: 30215792 DOI: 10.1093/toxsci/kfy204

Abstract

Identification of improved translatable biomarkers of nephrotoxicity is an unmet safety biomarker need. Fatty-acid-binding protein 4 (FABP4) was previously found to be associated with clinical renal dysfunction and was proposed as a biomarker of glomerular damage. The aim of this study was to evaluate FABP4 as a potential preclinical biomarker of drug-induced kidney injury (DIKI). Han-Wistar rats were dosed with cisplatin [2.5 mg/kg, single, intraperitoneally (i.p.)], puromycin (10 mg/kg, daily, i.p.) or N-phenylanthranylic acid [NPAA, 500 mg/kg, daily, per os (p.o.)] over a 28-day period to induce proximal tubule, glomerular or collecting duct injury, respectively. An increase in urinary FABP4 levels was observed on days 1 and 3 after NPAA treatment and on days 14, 21, and 28 after puromycin treatment, whereas cisplatin treatment had no effect. No significant changes were reported for plasma levels of FABP4 after any treatment. Interestingly, immunohistochemical analysis showed a marked decrease in FABP4 expression in the loop of Henle on day 7 after NPAA treatment and a complete loss of FABP4 expression on day 14 after puromycin treatment. The magnitude of increase in FABP4 urinary levels in response to NPAA and puromycin was higher than for established preclinical biomarkers serum creatinine, clusterin, or cystatin C. Our results suggest that FABP4 has the potential for preclinical application as a biomarker of DIKI.Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae

Young Jin Seong, Marwa Alhashimi, Abdelrahman Mayhoub, Haroon Mohammad, Mohamed N SeleemPMID: 32393483 DOI: 10.1128/AAC.02206-19

Abstract

The rise of extensively drug-resistant and multidrug-resistant strains ofhas occurred in parallel with the increasing demand for new drugs. However, the current methods of drug discovery are burdened with rigorous assessments and require more time than can be spared until gonococcal infections become difficult to control. To address this urgency, we utilized a drug-repurposing strategy and identified three clinically approved anthranilic acid drugs (tolfenamic acid, flufenamic acid, and meclofenamic acid) with potent antigonococcal activity, inhibiting 50% of the strains (MIC

) from 4 to 16 μg/ml. Furthermore, tolfenamic acid showed indifferent activity with antibiotics of choice for gonococcal infections, azithromycin and ceftriaxone, in checkerboard assays with a fractional inhibitory concentration index ranging from 0.75 to 1.5. Fenamic acids reduced a high inoculum of

below the limit of detection within 12 h and exhibited a low frequency of resistance. Interestingly, the fenamic acids did not inhibit the growth of commensal

spp. that comprise the healthy female genital microbiota. Fenamic acids were also superior to ceftriaxone in reducing the burden of intracellular

within infected endocervical cells by 99%. Furthermore, all three fenamic acids significantly reduced the expression of proinflammatory cytokines by infected endocervical cells. Finally, fenamic acids and other structurally related anthranilic acid derivatives were evaluated to ascertain a more in-depth structure-activity relationship (SAR) that revealed

-phenylanthranilic acid as a novel antigonorrheal scaffold. This SAR study will pave the road to repositioning more potent fenamic acids analogues against

.

Effects of Hemp seed soft capsule on colonic ion transport in rats

Xiao-Fang Lu, Meng-Di Jia, Sheng-Sheng Zhang, Lu-Qing ZhaoPMID: 29204056 DOI: 10.3748/wjg.v23.i42.7563

Abstract

To investigate the effect of Hemp seed soft capsule (HSCC) on colonic ion transport and its related mechanisms in constipation rats.Sprague-Dawley male rats were randomly divided into three groups: normal group, constipation group and HSSC group. Rats in the constipation and HSSC groups were administrated loperamide 3 mg/kg per day orally for 12 d to induce the constipation model. Then, the HSSC group was given HSSC 0.126 g/kg per day by gavage for 7 d. The normal and constipation groups were treated with distilled water. After the treatment, the fecal wet weight and water content were measured. The basal short-circuit current (

) and resistance were measured by an Ussing Chamber. Besides the

drug delivery experiment above, an

drug application experiment was also conducted. The accumulative concentrations of HSSC (0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.5 mg/mL, 5.0 mg/mL, 10.0 mg/mL and 25.0 mg/mL) were added to the normal isolated colonic mucosa and the

was recorded. Further, after the application of either ion (Cl

or HCO

) substitution, ion channel-related inhibitor (N-phenylanthranilic acid, glybenclamide, 4,4-diisothiocyano-2,2-stilbenedisulfonic acid or bumetanide) or neural pathway inhibitor [tetrodotoxin (TTX), atropine, or hexamethonium], the

induced by HSSC was also measured.

In the constipation group, the fecal wet weight and the water content were decreased in comparison with the normal group (

< 0.01). After the treatment with HSSC, the fecal wet weight and the water content in the HSSC group were increased, compared with the constipation group (

< 0.01). In the constipation group, the basal

was decreased and resistance was increased, in comparison with the normal group (

< 0.01). After the treatment with HSSC, the basal

was increased (

< 0.05) and resistance was decreased (

< 0.01) in the HSSC group compared with the constipation group. In the

experiment, beginning with the concentration of 1.0 mg/mL, differences in

were found between the experimental mucosa (with HSSC added) and control mucosa. The

of experimental mucosa was higher than that of control mucosa under the same concentration (1.0 mg/mL,

< 0.05; 2.5-25 mg/mL,

< 0.01). After the Cl

or HCO

removal and pretreated with different inhibitors (cAMP-dependent and Ca

-dependent Cl

channels, Na

-K

-2Cl

cotransporter (NKCC), Na

-HCO

cotransporter or Cl

/HCO

exchanger inhibitor), there were differences between experimental mucosa and control mucosa; the

of experimental mucosa was lower than that of control mucosa under the same concentration (

< 0.05). Meanwhile, after pretreatment with neural pathway inhibitor (TTX, atropine, or hexamethonium), there were no differences between experimental mucosa and control mucosa under the same concentration (

> 0.05).

HSSC ameliorates constipation by increasing colonic secretion, which is mediated

the coaction of cAMP-dependent and Ca

-dependent Cl

channels, NKCC, Na

-HCO

cotransporter or Cl

/HCO

exchanger.

Equilibrium and ultrafast kinetic studies manipulating electron transfer: A short-lived flavin semiquinone is not sufficient for electron bifurcation

John P Hoben, Carolyn E Lubner, Michael W Ratzloff, Gerrit J Schut, Diep M N Nguyen, Karl W Hempel, Michael W W Adams, Paul W King, Anne-Frances MillerPMID: 28615449 DOI: 10.1074/jbc.M117.794214

Abstract

Flavin-based electron transfer bifurcation is emerging as a fundamental and powerful mechanism for conservation and deployment of electrochemical energy in enzymatic systems. In this process, a pair of electrons is acquired at intermediate reduction potential (intermediate reducing power), and each electron is passed to a different acceptor, one with lower and the other with higher reducing power, leading to "bifurcation." It is believed that a strongly reducing semiquinone species is essential for this process, and it is expected that this species should be kinetically short-lived. We now demonstrate that the presence of a short-lived anionic flavin semiquinone (ASQ) is not sufficient to infer the existence of bifurcating activity, although such a species may be necessary for the process. We have used transient absorption spectroscopy to compare the rates and mechanisms of decay of ASQ generated photochemically in bifurcating NADH-dependent ferredoxin-NADP

oxidoreductase and the non-bifurcating flavoproteins nitroreductase, NADH oxidase, and flavodoxin. We found that different mechanisms dominate ASQ decay in the different protein environments, producing lifetimes ranging over 2 orders of magnitude. Capacity for electron transfer among redox cofactors

charge recombination with nearby donors can explain the range of ASQ lifetimes that we observe. Our results support a model wherein efficient electron propagation can explain the short lifetime of the ASQ of bifurcating NADH-dependent ferredoxin-NADP

oxidoreductase I and can be an indication of capacity for electron bifurcation.

Inhibition of strigolactone receptors by

Cyril Hamiaux, Revel S M Drummond, Zhiwei Luo, Hui Wen Lee, Prachi Sharma, Bart J Janssen, Nigel B Perry, William A Denny, Kimberley C SnowdenPMID: 29523686 DOI: 10.1074/jbc.RA117.001154

Abstract

The strigolactone (SL) family of plant hormones regulates a broad range of physiological processes affecting plant growth and development and also plays essential roles in controlling interactions with parasitic weeds and symbiotic fungi. Recent progress elucidating details of SL biosynthesis, signaling, and transport offers many opportunities for discovering new plant-growth regulators via chemical interference. Here, using high-throughput screening and downstream biochemical assays, we identified-phenylanthranilic acid derivatives as potent inhibitors of the SL receptors from petunia (DAD2), rice (OsD14), and

(AtD14). Crystal structures of DAD2 and OsD14 in complex with inhibitors further provided detailed insights into the inhibition mechanism, and

modeling of 19 other plant strigolactone receptors suggested that these compounds are active across a large range of plant species. Altogether, these results provide chemical tools for investigating SL signaling and further define a framework for structure-based approaches to design and validate optimized inhibitors of SL receptors for specific plant targets.